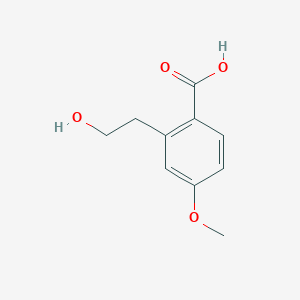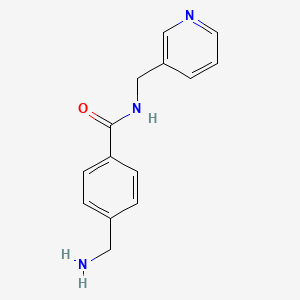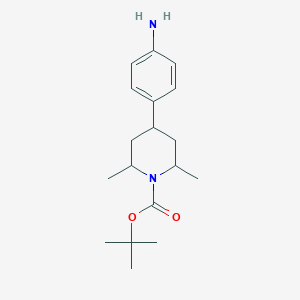
Tert-butyl 4-(4-aminophenyl)-2,6-dimethylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-aminophenyl)-2,6-dimethylpiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminophenyl group, and a dimethylpiperidine moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-aminophenyl)-2,6-dimethylpiperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-aminophenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester derivative. The reaction conditions often include anhydrous solvents like dichloromethane and low temperatures to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 4-(4-aminophenyl)-2,6-dimethylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or lithium aluminum hydride.
Major Products:
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound serves as a building block in the synthesis of more complex organic molecules. It is used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity.
Biology: In biological research, tert-butyl 4-(4-aminophenyl)-2,6-dimethylpiperidine-1-carboxylate is used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(4-aminophenyl)-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the piperidine ring provides conformational flexibility. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl (2-aminophenyl)carbamate
Uniqueness: Tert-butyl 4-(4-aminophenyl)-2,6-dimethylpiperidine-1-carboxylate is unique due to the presence of both the aminophenyl and dimethylpiperidine groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C18H28N2O2 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
tert-butyl 4-(4-aminophenyl)-2,6-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-12-10-15(14-6-8-16(19)9-7-14)11-13(2)20(12)17(21)22-18(3,4)5/h6-9,12-13,15H,10-11,19H2,1-5H3 |
Clé InChI |
ATHDMVJLLBLTME-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(N1C(=O)OC(C)(C)C)C)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13873498.png)
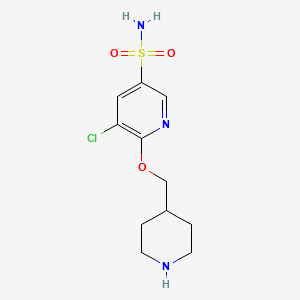
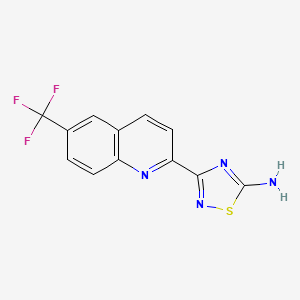
![2-(5-bromopyridin-3-yl)-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B13873521.png)

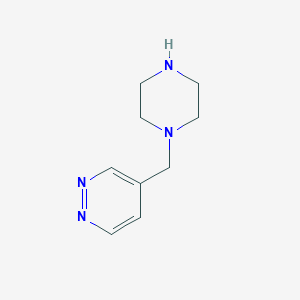
![1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone](/img/structure/B13873533.png)
![3-Ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873535.png)
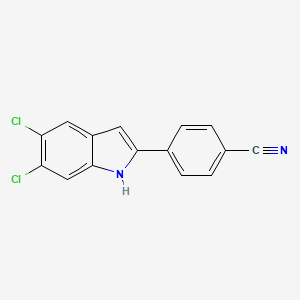
![(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester](/img/structure/B13873555.png)
